
Acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a chloro group and an ethenylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester typically involves the esterification of chloroacetic acid with (3(or 4)-ethenylphenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires refluxing the reactants in an organic solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of catalysts and solvents is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Hydroxy derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
Chemistry
In chemistry, acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the study of enzyme-catalyzed reactions. Its derivatives can be used as substrates or inhibitors in enzymatic assays, providing insights into enzyme mechanisms and kinetics.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties. For example, derivatives with amino or thio groups may exhibit antimicrobial or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, such as fragrances and flavoring agents. Its pleasant odor and stability make it suitable for use in consumer products.
Mechanism of Action
The mechanism of action of acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to form a product. The chloro and ethenylphenyl groups can interact with the enzyme’s active site, influencing the reaction’s rate and specificity.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, chloro-, ethyl ester
- Acetic acid, trichloro-, methyl ester
- Acetic acid, chloro-, methyl ester
Uniqueness
Compared to similar compounds, acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester stands out due to the presence of the ethenylphenyl group. This group imparts unique chemical properties, such as increased reactivity and the ability to participate in π-π interactions. These characteristics make the compound more versatile in synthetic applications and potentially more effective in biological assays.
Properties
CAS No. |
71423-38-6 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(4-ethenylphenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C11H11ClO2/c1-2-9-3-5-10(6-4-9)8-14-11(13)7-12/h2-6H,1,7-8H2 |
InChI Key |
ZCQMTVVJUCDYSS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


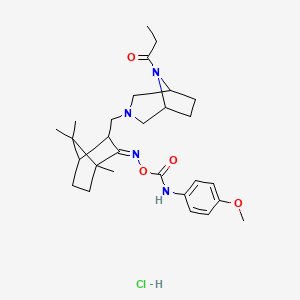
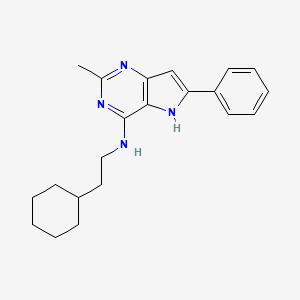
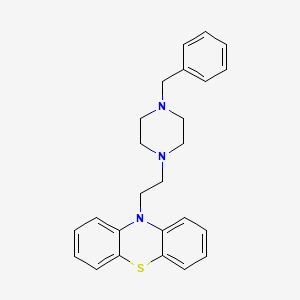
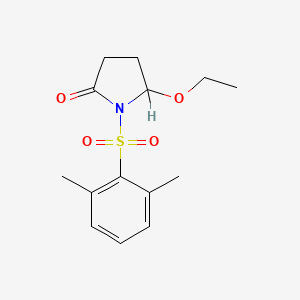
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
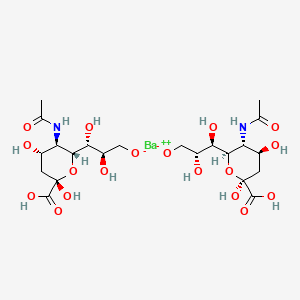
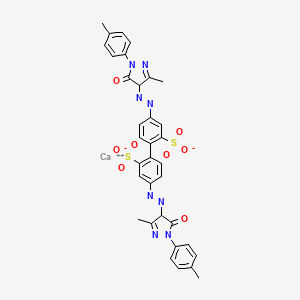

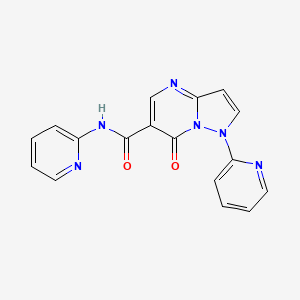
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
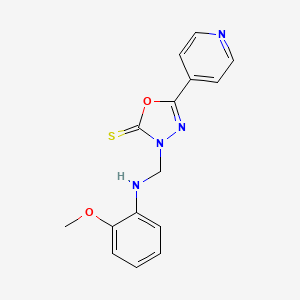
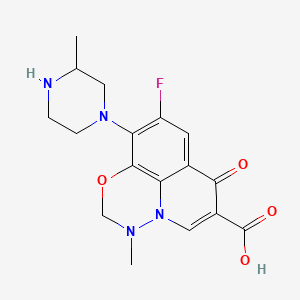
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)
